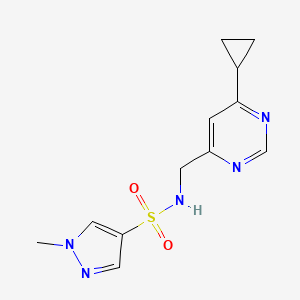![molecular formula C17H16Br2N2O2 B2544529 2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone CAS No. 2380170-33-0](/img/structure/B2544529.png)
2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. The compound belongs to the class of pyrrolidinyl aryl ketones and has been identified as a potent inhibitor of various enzymes and receptors.
科学的研究の応用
2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone has been extensively studied for its potential applications in the development of drugs targeting various diseases. The compound has been identified as a potent inhibitor of several enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to have anticancer and antifungal properties.
作用機序
The mechanism of action of 2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone involves the inhibition of enzymes and receptors. The compound binds to the active site of the enzyme or receptor, preventing its normal function. This leads to a decrease in the activity of the enzyme or receptor, which can have various effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone depend on the specific enzyme or receptor that it inhibits. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Inhibition of monoamine oxidase can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have antidepressant effects.
実験室実験の利点と制限
One advantage of using 2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone in lab experiments is its potency as an inhibitor of enzymes and receptors. This makes it a valuable tool for studying the function of these molecules. However, one limitation is that the compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone. One area of interest is the development of drugs that target specific enzymes or receptors using this compound as a lead compound. Another area of interest is the study of the compound's anticancer and antifungal properties, which could lead to the development of new treatments for these diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in various fields of medicine.
合成法
The synthesis of 2-(2-Bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 2-bromoacetophenone with 3-bromo-4-hydroxypyridine in the presence of a base, followed by the addition of pyrrolidine and a reducing agent. The final product is obtained after purification and recrystallization.
特性
IUPAC Name |
2-(2-bromophenyl)-1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O2/c18-14-4-2-1-3-12(14)9-17(22)21-8-6-13(11-21)23-16-5-7-20-10-15(16)19/h1-5,7,10,13H,6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSNGBQTBXKUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

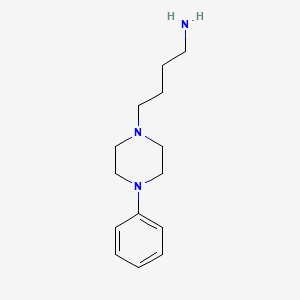
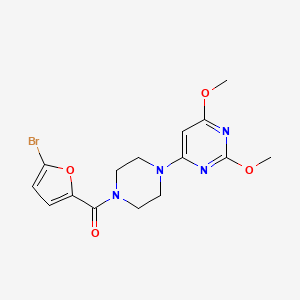
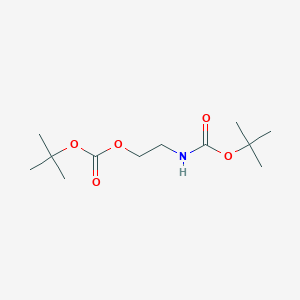

![3-(4-ethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544456.png)
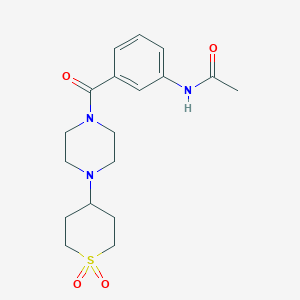



![1-(2,6-difluorophenyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2544462.png)



